molecular formula C8H15NO B6203796 4-ethyl-5,5-dimethylpyrrolidin-2-one CAS No. 1487925-86-9

4-ethyl-5,5-dimethylpyrrolidin-2-one

Cat. No.: B6203796
CAS No.: 1487925-86-9
M. Wt: 141.2
InChI Key:
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Description

4-ethyl-5,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

4-ethyl-5,5-dimethylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

4-ethyl-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethyl-5,5-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    5,5-dimethylpyrrolidin-2-one: Lacks the ethyl group at the 4-position, which may affect its biological activity and chemical reactivity.

    4-methyl-5,5-dimethylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

    4-ethyl-5-methylpyrrolidin-2-one: Has a different substitution pattern, which can influence its properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl bromide", "sodium hydride", "dimethylformamide", "acetic anhydride", "sodium acetate", "water" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with ethyl bromide in the presence of sodium hydride and dimethylformamide to form 4-ethyl-2,5-dimethylpyrrole.", "Step 2: 4-ethyl-2,5-dimethylpyrrole is then reacted with acetic anhydride and sodium acetate in the presence of water to form 4-ethyl-5,5-dimethylpyrrolidin-2-one." ] }

CAS No.

1487925-86-9

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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